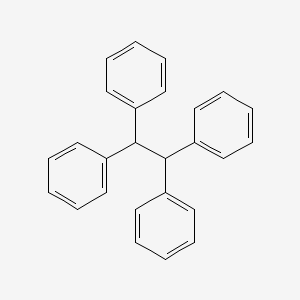

1,1,2,2-Tetraphenylethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39908. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,2-triphenylethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGHUJBHQWALKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212552 | |

| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-50-8 | |

| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bibenzhydryl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-Tetraphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,2,2-Tetraphenylethane (CAS 632-50-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and safety information for 1,1,2,2-tetraphenylethane. This sterically hindered hydrocarbon is a valuable building block in organic synthesis and holds potential for applications in materials science.

Core Properties and Identification

This compound, also known as sym-tetraphenylethane, is a solid organic compound characterized by an ethane (B1197151) backbone with two phenyl groups attached to each carbon atom. Its highly symmetric and bulky structure imparts specific physical and chemical characteristics.

| Identifier | Value |

| CAS Number | 632-50-8[1] |

| Molecular Formula | C₂₆H₂₂[1] |

| Molecular Weight | 334.46 g/mol [2] |

| IUPAC Name | This compound[1] |

| Synonyms | sym-Tetraphenylethane, Bibenzhydryl |

| Appearance | White to off-white solid |

Physicochemical Properties

The compound's high melting point and thermal stability are characteristic of its rigid and symmetric molecular structure. It exhibits good solubility in many common organic solvents.

| Property | Value |

| Melting Point | ~212 °C[3] |

| Boiling Point | ~403.3 °C at 760 mmHg |

| Density | ~1.076 g/cm³ |

| Solubility | Soluble in boiling glacial acetic acid and boiling benzene; easily soluble in ether, carbon disulfide, and chloroform.[4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data are typical for this compound.

| Spectral Data Type | Key Features and Peaks |

| ¹H NMR | A complex multiplet in the aromatic region (approx. 7.0-7.3 ppm) corresponding to the phenyl protons and a singlet for the two equivalent methine protons (-CH). |

| ¹³C NMR | Signals in the aromatic region (approx. 125-145 ppm) for the phenyl carbons and a signal for the aliphatic methine carbon.[1] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M+) at m/z = 334. Key fragment ions are observed at m/z = 167 (diphenylmethyl cation, [Ph₂CH]⁺), which is often the base peak, as well as signals at 168 and 165.[1] |

| Infrared (IR) Spectroscopy | Aromatic C-H stretching is observed around 3000-3100 cm⁻¹.[5] C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region.[5] Out-of-plane C-H bending gives strong absorptions in the 675-900 cm⁻¹ range, indicative of phenyl substitution.[5] |

Synthesis and Reactivity

The synthesis of this compound can be approached through the reductive coupling of a suitable precursor. A common strategy for creating such sterically hindered C-C bonds is through metal-mediated reactions.

Experimental Protocol: Reductive Coupling of Diphenylmethyl Halide

This protocol outlines a plausible method for the synthesis of this compound based on the well-established reductive coupling of related benzylic halides.

Objective: To synthesize this compound by the reductive coupling of a diphenylmethyl halide (e.g., bromodiphenylmethane).

Materials:

-

Zinc powder (activated)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble the flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere.

-

Reaction Initiation: Add activated zinc powder to the flask and place it under an inert atmosphere of argon or nitrogen. Add anhydrous THF to the flask.

-

Precursor Addition: Dissolve bromodiphenylmethane in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of zinc in THF over 30 minutes.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 1 M hydrochloric acid to dissolve the remaining zinc.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/benzene mixture to yield pure this compound.

Mandatory Visualizations

Diagram 1: Synthesis Pathway Logic

The following diagram illustrates the logical pathway for the synthesis of this compound via the reductive coupling of a diphenylmethyl precursor.

Caption: Logical workflow for the synthesis of this compound.

Diagram 2: Product Characterization Workflow

This diagram shows a typical experimental workflow for the characterization and confirmation of the synthesized this compound.

Caption: Experimental workflow for product characterization.

Applications in Research and Development

This compound serves as a fundamental building block in several areas of chemical research:

-

Organic Synthesis: It is primarily used as an intermediate for constructing more complex, sterically crowded molecules.[3] The central ethane bond can be a target for specific chemical transformations.

-

Materials Science: Due to its structure composed of multiple aromatic rings, it is of interest in the development of organic semiconductors, advanced polymers, and materials with unique optical or electronic properties.[3]

-

Supramolecular Chemistry: The phenyl groups can participate in non-covalent interactions, such as π-π stacking, making it a candidate for designing self-assembling molecular systems.

Safety and Handling

Appropriate safety measures must be taken when handling this compound due to its potential hazards.

| Safety Aspect | Information |

| GHS Classification | Eye Irritation, Category 2[1] |

| Hazard Statement | H319: Causes serious eye irritation[1] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.[1] P280: Wear protective gloves/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention. |

| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, give oxygen. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |

References

An In-Depth Technical Guide to the Physical Properties of 1,1,2,2-Tetraphenylethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetraphenylethane, a hydrocarbon with the chemical formula C₂₆H₂₂, is a crystalline solid that serves as a fundamental building block in various fields of organic synthesis and materials science. Its unique structure, consisting of an ethane (B1197151) backbone substituted with four phenyl groups, imparts distinct physical and chemical characteristics. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and spectral analysis. All quantitative data is summarized for clarity, and logical workflows are visualized to aid in experimental design.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These values have been compiled from various sources and represent a consensus in the scientific literature.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₂₆H₂₂ |

| Molecular Weight | 334.46 g/mol |

| CAS Number | 632-50-8 |

| Appearance | Colorless to white solid |

Table 2: Thermodynamic Properties of this compound

| Property | Value |

| Melting Point | 209-212 °C |

| Boiling Point | 403.3 °C at 760 mmHg |

| Flash Point | 196.4 °C |

Table 3: Physical Properties of this compound

| Property | Value |

| Density | 1.076 - 1.170 g/cm³ |

| Refractive Index | 1.619 (Predicted) |

| Vapor Pressure | 0.0 ± 0.4 mmHg at 25°C (Predicted) |

Table 4: Crystal Structure of this compound

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| Unit Cell Dimensions | a = 17.6477 Å, b = 5.8820 Å, c = 17.6454 Å |

| Unit Cell Angles | α = 90.00°, β = 91.238°, γ = 90.00° |

Experimental Protocols

The following section details the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Grind a small amount of the this compound sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Determination of Boiling Point (Thiele Tube Method)

For high-melting solids like this compound, the boiling point is determined under reduced pressure to prevent decomposition. However, a standard atmospheric boiling point can be estimated using computational methods or determined experimentally with appropriate high-temperature apparatus. The Thiele tube method is a common technique for determining the boiling point of small quantities of liquid, and can be adapted for high-boiling point substances.

Apparatus:

-

Thiele tube

-

High-temperature heating oil (e.g., silicone oil)

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or heating mantle

Procedure:

-

Place a small amount of the substance into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Fill the Thiele tube with a suitable high-boiling point liquid, ensuring the side arm is also filled.

-

Immerse the thermometer and the attached test tube into the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density (Volume Displacement Method)

The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which this compound is insoluble (e.g., water)

-

Spatula

Procedure:

-

Weigh a sample of this compound using an analytical balance and record the mass.

-

Fill a graduated cylinder with a known volume of the chosen liquid and record the initial volume.

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Record the final volume of the liquid in the graduated cylinder.

-

The volume of the solid is the difference between the final and initial volumes.

-

Calculate the density using the formula: Density = Mass / Volume.

Determination of Solubility (Qualitative and Quantitative)

Qualitative Solubility:

Apparatus:

-

Test tubes

-

Spatula

-

Various solvents (e.g., water, ethanol, acetone, toluene, chloroform)

Procedure:

-

Place a small, consistent amount (e.g., 10 mg) of this compound into separate test tubes.

-

Add a small volume (e.g., 1 mL) of each solvent to the respective test tubes.

-

Agitate the test tubes for a set period (e.g., 1 minute).

-

Observe and record whether the solid dissolves completely, partially, or not at all. Based on literature, this compound is generally soluble in organic solvents like boiling benzene (B151609) and chloroform, and insoluble in water.

Quantitative Solubility (Gravimetric Method):

Apparatus:

-

Analytical balance

-

Constant temperature bath

-

Stirring mechanism (e.g., magnetic stirrer)

-

Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)

-

Evaporating dish

Procedure:

-

Prepare a saturated solution of this compound in a chosen solvent by adding an excess of the solid to a known volume of the solvent in a sealed container.

-

Place the container in a constant temperature bath and stir for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe and filter it to remove any suspended particles.

-

Weigh the syringe with the solution to determine the mass of the solution.

-

Transfer the filtered solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until a constant weight of the solid residue is obtained.

-

Weigh the evaporating dish with the residue to determine the mass of the dissolved solid.

-

Calculate the solubility in terms of g/100 mL or other desired units.

Spectral Data Acquisition Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Pipette

Procedure for ¹H and ¹³C NMR:

-

Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., 5-10 mg in 0.6-0.7 mL of CDCl₃) directly in an NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Insert the NMR tube into the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

Apparatus:

-

FTIR spectrometer

-

KBr plates or ATR accessory

-

Mortar and pestle

-

Spatula

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum.

Procedure (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Mass Spectrometry (MS)

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)

-

Sample vials

-

Solvent for sample dissolution

Procedure (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile organic solvent.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then bombarded with a beam of electrons, causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical and spectral characterization of a solid organic compound such as this compound.

An In-depth Technical Guide to the Molecular Structure and Symmetry of 1,1,2,2-Tetraphenylethane

This technical guide provides a comprehensive overview of the molecular structure and symmetry of 1,1,2,2-tetraphenylethane, tailored for researchers, scientists, and professionals in drug development. The document delves into the intricacies of its three-dimensional arrangement, including quantitative data on bond lengths and angles, and discusses its molecular symmetry. Furthermore, it outlines the experimental protocol for determining such molecular structures via single-crystal X-ray diffraction.

Molecular Structure of this compound

This compound (C₂₆H₂₂) is a hydrocarbon characterized by a central ethane (B1197151) backbone with two phenyl groups attached to each carbon atom.[1] This substitution pattern leads to significant steric hindrance, which dictates the molecule's preferred conformation. The overall shape of the molecule is that of a "molecular propeller," where the phenyl rings are twisted out of plane relative to each other and the central carbon-carbon bond.

The detailed three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data reveals a monoclinic crystal system with the space group C2/c.[2] Within the crystal, the molecule adopts a conformation that minimizes steric strain between the bulky phenyl groups.

Quantitative Structural Data

The following table summarizes key bond lengths and angles for this compound as determined from crystallographic data.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C1 | C1' | - | 1.55 |

| C1 | C2 | - | 1.53 | |

| C1 | C8 | - | 1.53 | |

| C2 | C3 | - | 1.39 | |

| C-H (avg.) | - | - | 0.97 | |

| Bond Angle | C1' | C1 | C2 | 111.9 |

| C1' | C1 | C8 | 111.9 | |

| C2 | C1 | C8 | 110.1 | |

| C1 | C2 | C3 | 121.5 | |

| C1 | C2 | C7 | 121.5 | |

| Dihedral Angle | C2-C1-C1'-C2' | - | - | 180 (anti) |

Note: The values are representative and may vary slightly depending on the specific refinement of the crystallographic data. The prime (') notation indicates symmetry-related atoms in the crystal structure.

Molecular Symmetry

In the crystalline state, the this compound molecule lies on a crystallographic inversion center, which is a key symmetry element of the C2/c space group.[2] This implies that the molecule possesses at least Ci point group symmetry in the solid state.

For an isolated molecule in the gas phase or in solution, free from crystal packing forces, the conformational landscape is more dynamic. The molecule can exist in different staggered rotamers due to rotation around the central C-C bond. The lowest energy conformation is the anti-staggered form, which possesses S₂ point group symmetry. This symmetry is characterized by a twofold rotation axis followed by a reflection through a plane perpendicular to that axis. The presence of the four bulky phenyl groups prevents the molecule from adopting higher symmetry conformations.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] The following provides a detailed methodology for the structure determination of a small organic molecule like this compound.

Crystal Growth

The first and often most challenging step is to grow a high-quality single crystal of the compound. For this compound, this is typically achieved by slow evaporation of a saturated solution.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include toluene, dichloromethane, or ethyl acetate.

-

Procedure: A nearly saturated solution of this compound is prepared at a slightly elevated temperature. The solution is then filtered to remove any insoluble impurities and left undisturbed in a loosely covered container. As the solvent slowly evaporates over several days to weeks, the concentration of the solute increases, leading to the formation of single crystals.

-

Crystal Quality: The ideal crystal for X-ray diffraction should be well-formed, with clear facets, and be between 0.1 and 0.5 mm in all dimensions.[3] It should also be free of cracks and other defects.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

-

Mounting: The crystal is carefully affixed to a glass fiber or a loop using a minimal amount of adhesive or oil.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector (e.g., a CCD or CMOS detector) is used.[3]

-

Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each image contains a pattern of diffraction spots, the intensities of which are proportional to the square of the structure factor amplitudes.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

-

Data Reduction: The raw diffraction images are integrated to determine the intensities and positions of the diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group. For this compound, this would be identified as monoclinic, C2/c.[2]

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (carbon in this case).

-

Structure Refinement: An initial model of the molecule is built based on the electron density map. This model is then refined against the experimental data using a least-squares algorithm. During refinement, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density, to ensure the quality and accuracy of the model.

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for its determination.

Caption: Molecular structure of this compound.

Caption: Single-crystal X-ray diffraction workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,1,2,2-Tetraphenylethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,1,2,2-tetraphenylethane. Due to the high degree of symmetry in its molecular structure, the NMR spectra of this compound are relatively simple, offering a clear example of chemical equivalence. This document presents available spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the molecular structure and nuclear environments.

Introduction

This compound, also known as bibenzhydryl, is a hydrocarbon featuring a central ethane (B1197151) bridge with two phenyl groups attached to each carbon. Its symmetrical nature dictates that the two methine protons are chemically and magnetically equivalent, as are the two methine carbons. Similarly, the four phenyl groups are equivalent, and within each phenyl group, the ortho, meta, and para protons and carbons exhibit their respective equivalences. This leads to a simplified set of signals in both ¹H and ¹³C NMR spectra, making it an excellent model for understanding the impact of symmetry on NMR spectroscopy.

¹H and ¹³C NMR Spectral Data

Precise, experimentally verified high-resolution ¹H and ¹³C NMR data for this compound is not widely available in publicly accessible databases. The ¹³C NMR data is referenced in the literature, however, the specific chemical shifts are not readily obtainable.[1][2] Therefore, the following tables present predicted NMR data obtained from computational chemistry software, which provide a reliable estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methine (-CH) | 4.85 | Singlet (s) | 2H |

| Phenyl (Ar-H) | 7.15 - 7.30 | Multiplet (m) | 20H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Methine (-CH) | 56.0 |

| Phenyl (ipso-C) | 143.0 |

| Phenyl (ortho-C) | 128.5 |

| Phenyl (meta-C) | 128.0 |

| Phenyl (para-C) | 126.0 |

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard practices for small organic molecules.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used if solubility is an issue.

-

Filtration: To ensure a high-quality spectrum, filter the sample solution through a small plug of glass wool in a pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

¹³C NMR Spectroscopy

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 200-250 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of ¹³C.

-

-

Processing:

-

Apply a Fourier transform to the FID with an exponential window function to improve the signal-to-noise ratio.

-

Phase the resulting spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the CDCl₃ solvent peak to 77.16 ppm).

-

Visualization of Molecular Structure and Nuclear Environments

The following diagrams illustrate the structure of this compound and the logical relationships between its constituent atoms for NMR analysis.

Caption: Molecular graph of this compound highlighting equivalent nuclei.

Caption: Logical relationship between the molecule and its predicted NMR signals.

References

Crystal Structure of 1,1,2,2-Tetraphenylethane: A Technical Guide

An in-depth examination of the crystallographic structure and the methodologies for its determination, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the crystal structure of 1,1,2,2-tetraphenylethane, a hydrocarbon featuring a central ethane (B1197151) backbone substituted with four phenyl rings. The spatial arrangement of these bulky phenyl groups dictates the molecule's conformation and packing in the solid state, which are critical parameters influencing its physical and chemical properties. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and provides a visual representation of the experimental workflow.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This information is sourced from the Crystallography Open Database (COD) under deposition number 4126685, with the primary research published by Zhang et al. in the Journal of the American Chemical Society in 2017.[1]

| Parameter | Value |

| Chemical Formula | C₂₆H₂₂ |

| Molecular Weight | 334.45 g/mol |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a | 17.6477 Å |

| b | 5.8820 Å |

| c | 17.6454 Å |

| α | 90.00° |

| β | 91.238° |

| γ | 90.00° |

| Volume | 1830.7 ų |

| Z | 4 |

| Calculated Density | 1.213 g/cm³ |

| R-factor | 0.0576 |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis. The general principles of these techniques are well-established in the field of small-molecule crystallography.[2][3][4][5][6]

Synthesis of this compound

A common method for the synthesis of this compound involves the reductive coupling of a suitable precursor. While the specific synthesis protocol used by Zhang et al. for their single crystals is detailed in the supporting information of their publication, a general and well-established procedure is the reductive coupling of diphenylmethyl chloride or a similar precursor.

General Protocol:

-

Reaction Setup: A solution of the diphenylmethyl precursor is prepared in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).

-

Reductant Addition: A reducing agent, such as a low-valent metal (e.g., zinc or magnesium), is added to the solution.

-

Reaction: The reaction mixture is stirred at a suitable temperature, often room temperature or slightly elevated, for a period sufficient to ensure complete conversion.

-

Workup: The reaction is quenched, typically with an aqueous solution, and the organic product is extracted.

-

Purification: The crude product is purified by techniques such as recrystallization or column chromatography to yield pure this compound.

Single Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.[2][3][4] For small organic molecules like this compound, slow evaporation of a saturated solution is a common and effective method.

General Protocol:

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which this compound has moderate solubility.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature or a slightly elevated temperature.

-

Slow Evaporation: The solution is placed in a loosely covered container (e.g., a vial with a perforated cap) to allow for the slow evaporation of the solvent over several days or weeks.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the solution.

X-ray Data Collection and Structure Refinement

The final stage involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.

General Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at various crystal orientations.

-

Data Processing: The collected diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters and space group.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of this compound.

This in-depth guide provides a foundational understanding of the crystal structure of this compound and the experimental methodologies employed in its determination. For researchers and professionals in drug development, this information can be valuable for understanding the solid-state properties of this and related molecular scaffolds.

References

- 1. This compound | C26H22 | CID 136454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. excillum.com [excillum.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 1,1,2,2-Tetraphenylethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,2,2-Tetraphenylethane is a sterically hindered hydrocarbon that serves as a fundamental building block in various fields of chemical research, including materials science and medicinal chemistry. Its synthesis is a classic example of carbon-carbon bond formation, often involving free-radical intermediates. This technical guide provides a comprehensive overview of the primary synthesis mechanisms of this compound, offering detailed experimental protocols, quantitative data for comparison, and mechanistic insights to aid in its practical application and further research.

Introduction

This compound, also known as bibenzhydryl, is a molecule of significant interest due to the steric strain imposed by its four phenyl groups. This structural feature imparts unique physical and chemical properties. The central ethane (B1197151) bond is weakened, making it susceptible to cleavage under certain conditions, a characteristic famously demonstrated in the historical context of the triphenylmethyl radical. Understanding the synthesis of this compound is crucial for researchers who wish to utilize it as a precursor or study the principles of sterically hindered molecule formation. This guide will explore three primary synthetic routes: the reductive coupling of diphenylmethyl halides, the photochemical dimerization of benzophenone (B1666685) to an intermediate diol followed by reduction, and the classical Gomberg reaction.

Synthesis via Reductive Coupling of Diphenylmethyl Halides

A common and effective method for the synthesis of this compound is the reductive coupling of diphenylmethyl halides, such as diphenylmethyl chloride or bromide. This reaction proceeds via the formation of a diphenylmethyl radical, which then dimerizes.

Mechanism

The reaction is initiated by a single electron transfer from a reducing metal, typically zinc or copper, to the diphenylmethyl halide. This results in the formation of a diphenylmethyl radical and a metal halide. Two of these radicals then combine to form the stable this compound.

Experimental Protocol: Reductive Coupling of Diphenylmethyl Bromide with Zinc

Materials:

-

Diphenylmethyl bromide

-

Zinc dust

-

Anhydrous toluene (B28343)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with zinc dust (2.0 equivalents).

-

The apparatus is flushed with an inert gas.

-

Anhydrous toluene is added to the flask to cover the zinc dust.

-

A solution of diphenylmethyl bromide (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of zinc at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

The reaction mixture is cooled to room temperature and filtered to remove excess zinc.

-

The filtrate is washed with a saturated aqueous ammonium chloride solution, followed by water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and benzene.

Synthesis via Photochemical Dimerization of Benzophenone and Subsequent Reduction

This two-step synthesis first involves the photochemical reduction of benzophenone to this compound-1,2-diol (benzopinacol), which is then reduced to the final product.

Step 1: Photochemical Synthesis of Benzopinacol (B1666686)

The formation of benzopinacol from benzophenone is a classic photochemical reaction.[1] In the presence of a hydrogen donor, such as isopropanol (B130326), and ultraviolet (UV) light (sunlight is sufficient), benzophenone is excited to its triplet state. The excited benzophenone then abstracts a hydrogen atom from isopropanol to form a diphenylketyl radical. Two of these radicals then dimerize to form benzopinacol.[1]

Experimental Protocol: Photochemical Synthesis of Benzopinacol[1]

Materials:

-

Benzophenone

-

Isopropyl alcohol

-

Glacial acetic acid

-

Large round-bottomed flask

-

Ice bath

Procedure:

-

In a 1-liter round-bottomed flask, dissolve 150 g (0.82 mole) of benzophenone in 850 mL of isopropyl alcohol by warming to approximately 45°C.[1]

-

Add one drop of glacial acetic acid.[1]

-

Securely stopper the flask and expose it to direct sunlight. Crystals of benzopinacol should begin to form after a few hours of bright sunshine.[1]

-

Continue the exposure for 8-10 days, depending on the intensity of the sunlight.[1]

-

After the reaction is complete, chill the flask in an ice bath to maximize crystallization.[1]

-

Collect the crystalline product by suction filtration, wash with a small amount of cold isopropyl alcohol, and allow it to air dry.[1]

-

The expected yield of nearly pure benzopinacol is 141-142 g (93-94%).[1]

Step 2: Reduction of Benzopinacol

Benzopinacol can be reduced to this compound using strong reducing agents. Classical methods like the Clemmensen (zinc amalgam and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions are suitable.[2][3][4]

Mechanism: Wolff-Kishner Reduction of Benzopinacol

While the Wolff-Kishner reduction is typically used for ketones, it can be adapted for the reduction of the diol, likely proceeding through a dehydration-reduction or a direct deoxygenation pathway under the harsh basic and high-temperature conditions. A plausible pathway involves the formation of a hydrazone-like intermediate which then eliminates nitrogen gas to form a carbanion that is subsequently protonated.

Experimental Protocol: Wolff-Kishner Reduction of Benzopinacol (General Procedure)[3][5]

Materials:

-

Benzopinacol

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol (or another high-boiling solvent)

-

Standard reflux and distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzopinacol (1.0 equivalent) in diethylene glycol.

-

Add potassium hydroxide (a significant excess, e.g., 4-5 equivalents) and hydrazine hydrate (a large excess, e.g., 10-20 equivalents).

-

Heat the mixture to reflux for 1-2 hours.

-

Reconfigure the apparatus for distillation and remove water and excess hydrazine by distilling until the temperature of the reaction mixture rises to approximately 190-200°C.

-

Once the desired temperature is reached, reconfigure for reflux and continue heating for an additional 3-5 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Synthesis via Gomberg's Free Radical Reaction

The synthesis of this compound is historically linked to Moses Gomberg's work on the triphenylmethyl radical. While Gomberg was attempting to synthesize hexaphenylethane, his work laid the foundation for understanding the dimerization of sterically hindered radicals. A similar approach can be used to synthesize this compound from a diphenylmethyl precursor.

Mechanism

This method involves the generation of the diphenylmethyl radical from a suitable precursor, such as diphenylmethyl chloride, by reaction with a metal like silver or copper. The radicals then dimerize to form this compound. It is important to note that Gomberg's work primarily focused on the triphenylmethyl radical, which dimerizes to form a quinoid structure rather than hexaphenylethane. However, the less sterically hindered diphenylmethyl radical readily forms the expected ethane derivative.

Experimental Protocol: Gomberg-type Dimerization (Conceptual)

A modern adaptation of the Gomberg reaction for this specific synthesis would be very similar to the reductive coupling protocol described in Section 2, as it relies on the same fundamental principle of radical generation and dimerization.

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Reaction Time | Reaction Temperature |

| Reductive Coupling | Diphenylmethyl bromide | Zinc dust, Toluene | Moderate to Good | 4-6 hours | Reflux |

| Photochemical Dimerization & Reduction | |||||

| Step 1: Benzopinacol Synthesis[1] | Benzophenone | Isopropyl alcohol, Sunlight | 93-94%[1] | 8-10 days[1] | Ambient (Sunlight)[1] |

| Step 2: Wolff-Kishner Reduction[5] | Benzopinacol | Hydrazine hydrate, KOH, Diethylene glycol | Good | 4-7 hours | ~200°C[5] |

Conclusion

The synthesis of this compound can be achieved through several reliable methods, each with its own advantages and considerations. The reductive coupling of diphenylmethyl halides offers a direct and relatively quick route. The two-step process involving the photochemical dimerization of benzophenone is an excellent example of a green chemistry approach in its first step and provides a high yield of the benzopinacol intermediate. The subsequent reduction of benzopinacol can be accomplished using classical named reactions. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. The mechanistic understanding and detailed protocols provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize and utilize this important chemical compound.

References

Solubility of 1,1,2,2-Tetraphenylethane in common organic solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1,2,2-tetraphenylethane in common organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a robust experimental framework for researchers to determine its solubility profiles. The guide details the established shake-flask method, outlines data presentation standards, and provides a visual representation of the experimental workflow.

Introduction to this compound

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, the following table is presented as a template for researchers to populate with experimentally determined values.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Aromatic Hydrocarbons | Toluene | Shake-Flask | |||

| Benzene | Shake-Flask | ||||

| Halogenated Solvents | Dichloromethane | Shake-Flask | |||

| Chloroform | Shake-Flask | ||||

| Ketones | Acetone | Shake-Flask | |||

| Methyl Ethyl Ketone | Shake-Flask | ||||

| Ethers | Diethyl Ether | Shake-Flask | |||

| Tetrahydrofuran (THF) | Shake-Flask | ||||

| Alcohols | Ethanol | Shake-Flask | |||

| Methanol | Shake-Flask | ||||

| Isopropanol | Shake-Flask | ||||

| Esters | Ethyl Acetate | Shake-Flask |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[5][6] This method involves equilibrating a surplus of the solid with the solvent until the solution is saturated.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of the Solid-Solvent Mixture : Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition : Accurately add a known volume of the selected organic solvent to the vial.

-

Equilibration : Securely cap the vial and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration : Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Analysis : Accurately dilute the filtered saturated solution with the same solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation : Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution and the dilution factor.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

This guide provides the necessary framework for the systematic determination of the solubility of this compound in various organic solvents. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for research, development, and quality control purposes.

References

Spectroscopic Profile of sym-Tetraphenylethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for sym-tetraphenylethane (1,1,2,2-tetraphenylethane), a molecule of interest in various fields of chemical research. This document collates available spectroscopic data, outlines experimental protocols for its synthesis and characterization, and presents visualizations to aid in understanding the experimental workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for sym-tetraphenylethane, providing a consolidated reference for researchers.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for sym-Tetraphenylethane

| Parameter | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm | 4.9 (s, 2H, CH) 7.1-7.3 (m, 20H, Ar-H) | 56.2 (CH) 126.7 (Ar-C) 128.5 (Ar-C) 129.0 (Ar-C) 142.5 (ipso-C) |

| Coupling Constants (Hz) | Not Reported | Not Applicable |

| Reference | Analogous Compound Data | [1] |

Table 2: Infrared (IR) Spectroscopy Data for sym-Tetraphenylethane

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3080-3030 | Medium-Strong |

| C-H stretch (aliphatic) | 2924 | Medium |

| C=C stretch (aromatic) | 1600, 1495, 1450 | Medium-Strong |

| C-H bend (aromatic) | 750-700, 695 | Strong |

| Reference | General Spectroscopic Principles |

Table 3: Mass Spectrometry (MS) Data for sym-Tetraphenylethane

| Parameter | Value |

| Molecular Ion (M⁺) | m/z 334.2 |

| Major Fragment Ions (m/z) | 167, 165, 152 |

| Ionization Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Reference | [1] |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for sym-Tetraphenylethane

| Parameter | Value (in THF) |

| λmax (nm) | ~260, ~315 |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Not Reported |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Reference | [2] |

| Note: Data for the closely related tetraphenylethene is cited due to the limited availability of specific UV-Vis data for sym-tetraphenylethane. |

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of sym-tetraphenylethane.

Synthesis of sym-Tetraphenylethane

A common method for the synthesis of sym-tetraphenylethane involves the reductive coupling of a suitable precursor. One established method is the reductive coupling of diphenylmethyl chloride.

Materials:

-

Diphenylmethyl chloride

-

Zinc dust

-

Anhydrous diethyl ether

-

Hydrochloric acid (10%)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of diphenylmethyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Zinc dust is added portion-wise to the stirred solution.

-

The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and filtered to remove excess zinc.

-

The filtrate is washed sequentially with 10% hydrochloric acid and water.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from ethanol to yield pure sym-tetraphenylethane.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

A sample of sym-tetraphenylethane (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃) (approximately 0.6 mL) in an NMR tube.

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

For ¹H NMR, standard acquisition parameters are used.

-

For ¹³C NMR, a proton-decoupled spectrum is acquired to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

A small amount of the solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, a spectrum of the solid can be obtained using an attenuated total reflectance (ATR) accessory.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

-

The solution is injected into the GC, where the compound is separated from the solvent and any impurities.

-

The separated compound enters the mass spectrometer, where it is ionized by a beam of electrons.

-

The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer.

-

A dilute solution of sym-tetraphenylethane is prepared in a UV-transparent solvent, such as tetrahydrofuran (THF) or cyclohexane.

-

The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

A quartz cuvette with a 1 cm path length is used.

-

The spectrum is recorded over a wavelength range of approximately 200-400 nm, with the solvent used as a reference.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of sym-tetraphenylethane.

Caption: Workflow for the synthesis of sym-tetraphenylethane.

Caption: Workflow for the spectroscopic analysis of sym-tetraphenylethane.

References

An In-depth Technical Guide to the Discovery and History of 1,1,2,2-Tetraphenylethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetraphenylethane, a sterically hindered hydrocarbon, holds a unique position in the annals of organic chemistry. Its history is intrinsically linked to the very discovery of organic free radicals, a paradigm shift that reshaped our understanding of chemical bonding and reactivity. This technical guide provides a comprehensive overview of the discovery, synthesis, and key historical experiments related to this compound, presenting data in a structured format for clarity and deeper understanding.

The Dawn of Radical Chemistry: A Case of Mistaken Identity

For many years, it was believed that the triphenylmethyl radical existed in equilibrium with its dimer, hexaphenylethane.[2] However, subsequent studies and advancements in analytical techniques revealed a different reality. The dimer was not the expected this compound derivative, but rather a quinoid structure.[2] This crucial distinction highlights the complex nature of sterically crowded molecules and the nascent understanding of chemical structures at the turn of the 20th century.

The First Definitive Synthesis: Unraveling the True Structure

While Gomberg's work laid the foundation for radical chemistry, the definitive synthesis and characterization of this compound, also known as bibenzhydryl, came later. Early synthetic routes to molecules of this type often involved reductive coupling reactions. Classic methods like the Wurtz reaction, discovered by Charles Adolphe Wurtz in 1855, provided a conceptual framework for coupling alkyl halides using sodium metal to form new carbon-carbon bonds.[3][4] Another relevant historical method is the Ullmann reaction, which utilizes copper to couple aryl halides.[5][6][7]

The synthesis of this compound can be achieved through the reductive coupling of diphenylmethyl halides (benzhydryl halides).

Experimental Protocols

1. Reductive Coupling of Diphenylmethyl Chloride (Wurtz-type Reaction)

This method is a classical approach to forming the ethane (B1197151) linkage.

-

Reactants: Diphenylmethyl chloride, sodium metal.

-

Solvent: Anhydrous diethyl ether or a similar inert solvent.

-

Procedure:

-

Finely cut sodium metal is suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of diphenylmethyl chloride in anhydrous diethyl ether is added dropwise to the sodium suspension with vigorous stirring.

-

The reaction mixture is typically refluxed for several hours to ensure complete reaction.

-

After cooling, the excess sodium is carefully quenched with ethanol (B145695), followed by the addition of water.

-

The organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization, typically from ethanol or a mixture of ethanol and benzene.

-

2. Synthesis via Reduction of Tetraphenylethylene (B103901)

Modern approaches often involve the synthesis of tetraphenylethylene as an intermediate, which is then reduced to this compound.

-

Step 1: Synthesis of Tetraphenylethylene (via McMurry Coupling)

-

Reactants: Benzophenone (B1666685), titanium(IV) chloride, and a reducing agent like zinc powder.

-

Solvent: Dry tetrahydrofuran (B95107) (THF).

-

Procedure: A low-valent titanium reagent is prepared in situ by reacting titanium(IV) chloride with a reducing agent. Benzophenone is then added to this slurry, and the mixture is refluxed. The reaction results in the coupling of two benzophenone molecules to form tetraphenylethylene.

-

-

Step 2: Reduction of Tetraphenylethylene

-

Reactants: Tetraphenylethylene, hydrogen gas.

-

Catalyst: A heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (Adam's catalyst).

-

Solvent: A suitable solvent like ethanol or ethyl acetate.

-

Procedure: Tetraphenylethylene is dissolved in the solvent, the catalyst is added, and the mixture is subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere. The reaction is monitored until the theoretical amount of hydrogen is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield this compound.

-

Quantitative Data

The following tables summarize key quantitative data for this compound and related historical synthetic methods.

| Property | Value |

| Molecular Formula | C₂₆H₂₂ |

| Molecular Weight | 334.46 g/mol |

| Melting Point | Approximately 212 °C[8] |

| Boiling Point | 403.3 °C at 760 mmHg (Predicted)[9] |

| Appearance | Colorless solid[8] |

| Solubility | Soluble in organic solvents |

Table 1: Physical Properties of this compound

| Reaction | Starting Material | Key Reagents | Typical Yield |

| Wurtz-type Coupling | Diphenylmethyl chloride | Sodium metal | Low to moderate |

| Reduction of Tetraphenylethylene | Tetraphenylethylene | H₂, Pd/C | High |

Table 2: Comparison of Synthetic Routes to this compound

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key logical and experimental workflows in the history and synthesis of this compound.

Conclusion

The journey to understand this compound is a compelling narrative of scientific discovery, highlighting the iterative process of hypothesis, experimentation, and revision. From its conceptual origins in the quest for hexaphenylethane and the serendipitous discovery of free radicals to its eventual definitive synthesis, the story of this molecule is a cornerstone of modern organic chemistry. The synthetic methodologies, born from classical reactions and refined over time, continue to be relevant in the construction of complex molecular architectures. For researchers and professionals in drug development and materials science, the history of this compound serves as a powerful reminder of the foundational principles that underpin contemporary chemical science.

References

- 1. jk-sci.com [jk-sci.com]

- 2. prepchem.com [prepchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. guidechem.com [guidechem.com]

Methodological & Application

Application Notes: Synthesis and Utility of 1,1,2,2-Tetraphenylethane (TPE) Derivatives for AIE Applications

Introduction

Aggregation-Induced Emission (AIE) is a unique photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dissolved state become highly luminescent upon aggregation.[1] This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores.[2] Tetraphenylethylene (B103901) (TPE) and its derivatives are archetypal AIE luminogens (AIEgens) that have garnered significant attention due to their facile synthesis, good photostability, and high luminescence efficiency in the aggregated state.

The underlying mechanism of AIE in TPE derivatives is the Restriction of Intramolecular Rotation (RIR).[3][4] In dilute solutions, the phenyl rings of the TPE core undergo active intramolecular rotation, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence. However, in an aggregated state or in a viscous medium, these rotations are physically hindered, blocking the non-radiative decay channel and activating the radiative pathway, resulting in strong fluorescence emission.[4] This turn-on fluorescence capability makes TPE derivatives ideal candidates for a wide range of applications, including chemical sensors, bio-imaging, and drug development.[5][6][7]

This document provides detailed protocols for the synthesis of a TPE core structure via McMurry coupling and its subsequent functionalization using Suzuki coupling to generate novel derivatives. It also outlines a general procedure for evaluating the AIE characteristics of these synthesized compounds.

Experimental Protocols

Protocol 1: Synthesis of 1,1,2,2-Tetraphenylethane (TPE) Core via McMurry Coupling

This protocol describes the reductive coupling of two benzophenone (B1666685) molecules to form the TPE scaffold. The McMurry reaction is a versatile method for creating sterically hindered alkenes from carbonyl compounds using a low-valent titanium reagent.[8]

Materials:

-

Benzophenone (or a substituted derivative)

-

Titanium (IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Anhydrous Tetrahydrofuran (THF), freshly distilled over sodium/benzophenone

-

Argon or Nitrogen gas (for inert atmosphere)

-

0°C ice bath

-

Standard reflux apparatus

-

Magnetic stirrer and heating mantle

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Apparatus Setup: Assemble a two or three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried.

-

Preparation of Low-Valent Titanium Reagent: Under an inert atmosphere (Ar or N₂), add zinc dust (4.0 eq.) to the flask containing anhydrous THF. Cool the suspension to 0°C using an ice bath.

-

Slowly add TiCl₄ (2.0 eq.) dropwise to the stirred suspension of zinc dust in THF. The mixture will typically turn from yellow to a black-brown color, indicating the formation of the low-valent titanium species.[8][9]

-

After the addition is complete, remove the ice bath and reflux the mixture for 2-3 hours.

-

Coupling Reaction: Cool the mixture back to room temperature. Dissolve benzophenone (1.0 eq.) in anhydrous THF and add it to the flask.

-

Reflux the reaction mixture for 12-16 hours under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench it by slowly adding aqueous K₂CO₃ solution.

-

Filter the mixture through a pad of Celite to remove titanium salts. Wash the filter cake with THF or dichloromethane.

-

Combine the organic filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound. The McMurry reaction often produces a mixture of E and Z isomers, which may be difficult to separate.[10]

Protocol 2: Functionalization of TPE Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol is suitable for modifying a halogenated TPE core (e.g., tetrakis(4-bromophenyl)ethene) with various functional groups using boronic acids or esters. The Suzuki coupling is a robust palladium-catalyzed reaction for forming C-C bonds.[11][12]

Materials:

-

Halogenated TPE derivative (e.g., 1,2-bis(4-bromophenyl)-1,2-diphenylethylene) (1.0 eq.)

-

Aryl boronic acid or boronic ester (1.1-1.5 eq. per halide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 eq.)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq.)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Argon or Nitrogen gas

-

Standard reflux apparatus or sealed reaction vessel for microwave heating

-

Magnetic stirrer and heating source

Procedure:

-

Reaction Setup: In a round-bottom flask or microwave vial, combine the halogenated TPE derivative, the aryl boronic acid/ester, the base, and the palladium catalyst.

-

Degassing: Evacuate the flask and backfill with an inert gas (Ar or N₂). Repeat this cycle 3-5 times.

-

Add the degassed solvent system to the flask.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir for the required time (4-24 hours). Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization to yield the functionalized TPE derivative.[11]

Protocol 3: Evaluation of Aggregation-Induced Emission (AIE) Properties

This general protocol is used to investigate the AIE characteristics of the synthesized TPE derivatives by measuring their photoluminescence in solvent mixtures with varying compositions.[13]

Materials:

-

Synthesized TPE derivative

-

A "good" solvent in which the compound is highly soluble (e.g., THF, Dioxane)

-

A "poor" solvent or "aggregant" in which the compound is insoluble (e.g., Water, Hexane)

-

Stock solution of the TPE derivative in the good solvent (e.g., 10⁻³ M)

-

Fluorometer (spectrofluorometer)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a series of solutions in cuvettes with a fixed concentration of the TPE derivative (e.g., 10⁻⁵ M) but with varying fractions of the poor solvent (e.g., water fractions, ƒw, from 0% to 99%). For example, to prepare a sample with 10% water, mix 0.9 mL of the stock solution with 0.1 mL of water, adjusting volumes to maintain a constant final concentration of the fluorophore.

-

UV-Vis Absorption Spectra: Record the absorption spectra for each sample to check for any changes in the ground state upon aggregation.

-

Photoluminescence (PL) Spectra: Record the fluorescence emission spectra for each sample. Use an excitation wavelength determined from the absorption spectrum (typically at or near the absorption maximum).

-

Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) against the fraction of the poor solvent (ƒw). A significant increase in fluorescence intensity at higher ƒw values indicates AIE activity.[13]

-

Quantum Yield Measurement (Optional): Determine the fluorescence quantum yield (Φ) of the compound in the aggregated state (e.g., at 90% or 99% ƒw) using a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate).

Data Presentation

The photophysical properties of AIE-active TPE derivatives are crucial for their application. The following table summarizes representative data for various functionalized TPEs.

| TPE Derivative | Excitation λmax (nm) | Emission λmax (nm) (Aggregated State) | Quantum Yield (ΦF) (Aggregated State) | Application | Reference |